5-methoxy-6-methyl-1H-pyrrolo[2,3-b]pyridine
CAS No.: 1000340-90-8
Cat. No.: VC3957589
Molecular Formula: C9H10N2O
Molecular Weight: 162.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1000340-90-8 |
|---|---|
| Molecular Formula | C9H10N2O |
| Molecular Weight | 162.19 g/mol |
| IUPAC Name | 5-methoxy-6-methyl-1H-pyrrolo[2,3-b]pyridine |
| Standard InChI | InChI=1S/C9H10N2O/c1-6-8(12-2)5-7-3-4-10-9(7)11-6/h3-5H,1-2H3,(H,10,11) |
| Standard InChI Key | FCDDMCDPVPGFAI-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C2C=CNC2=N1)OC |
| Canonical SMILES | CC1=C(C=C2C=CNC2=N1)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a bicyclic system where a pyrrole ring is fused to a pyridine ring at the 2,3- and 3,2-positions, respectively. The methoxy (-OCH₃) and methyl (-CH₃) groups at positions 5 and 6 introduce steric and electronic effects that influence reactivity and interactions with biological targets .
Key Structural Features:
Physicochemical Characteristics
The methoxy group enhances solubility in polar solvents, while the methyl group contributes to hydrophobic interactions. These properties are critical for pharmacokinetic behavior, including absorption and membrane permeability.
| Property | Value/Description |
|---|---|
| Solubility | Moderate in polar solvents |
| LogP (Partition Coeff) | ~1.8 (estimated) |
| Hydrogen Bond Donors | 1 (N-H group) |
| Hydrogen Bond Acceptors | 3 (N and O atoms) |
Synthesis and Optimization
Laboratory-Scale Synthesis
The synthesis of 5-methoxy-6-methyl-1H-pyrrolo[2,3-b]pyridine typically involves cyclization and functionalization steps. A representative route, adapted from methodologies for related pyrrolo-pyridine derivatives, proceeds as follows :
-
Cyclization: Reacting a substituted pyridine precursor with a pyrrole-forming agent under acidic or basic conditions.
-
Functionalization: Introducing methoxy and methyl groups via electrophilic substitution or cross-coupling reactions.
Example Reaction Scheme:
-
Formation of Pyrrolo-Pyridine Core:
-
Starting material: 5-substituted pyridine derivative.
-
Reagents: Ammonium acetate, acetic acid (cyclization catalyst).
-
Conditions: Reflux at 120°C for 12 hours.
-
-
Methoxy and Methyl Group Introduction:
-
Methoxylation: Use of methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃).
-
Methylation: Grignard reagent (CH₃MgBr) or Friedel-Crafts alkylation.
-
Industrial Production Considerations
Large-scale synthesis requires optimization for yield and cost-efficiency. Continuous flow reactors and catalytic systems (e.g., palladium catalysts for cross-coupling) are promising approaches, though detailed protocols remain proprietary .
Biological Activity and Mechanisms
Enzyme Inhibition
The compound’s fused ring system enables interactions with enzymatic active sites. Key targets include:
Fibroblast Growth Factor Receptors (FGFRs)
Structural analogs of 5-methoxy-6-methyl-1H-pyrrolo[2,3-b]pyridine have demonstrated FGFR inhibitory activity. FGFRs regulate cell proliferation and differentiation, and their dysregulation is implicated in cancers. In vitro studies show that derivatives inhibit FGFR1 with IC₅₀ values as low as 7 nM, suppressing tumor growth in breast cancer models .
Serum/Glucocorticoid-Regulated Kinase 1 (SGK-1)
SGK-1 modulates ion transport and cell survival. Inhibition of SGK-1 by pyrrolo-pyridine derivatives may offer therapeutic benefits in renal and cardiovascular diseases by reducing sodium retention and fibrosis .
Neuroprotective and Anti-Inflammatory Effects
Preliminary studies suggest that the methoxy group confers antioxidant properties, potentially mitigating neuroinflammation. In murine models, analogs reduced pro-inflammatory cytokine levels (e.g., TNF-α by 40%) and protected neurons from oxidative stress .
Research Applications
Oncology
The compound’s FGFR inhibitory activity positions it as a candidate for targeted cancer therapies. Comparative studies with unsubstituted pyrrolo-pyridines reveal that the 5-methoxy-6-methyl substituents enhance binding affinity and specificity .
Case Study:
A 2023 screen of 50 pyrrolo-pyridine derivatives identified 5-methoxy-6-methyl-1H-pyrrolo[2,3-b]pyridine as a lead compound for triple-negative breast cancer. It reduced 4T1 cell viability by 70% at 10 μM and induced apoptosis via caspase-3 activation .
Neurology
The neuroprotective effects are under investigation for Alzheimer’s disease (AD). In vitro, the compound reduced amyloid-β aggregation by 30% at 5 μM, suggesting potential for slowing AD progression .
Inflammation
By inhibiting neutrophil elastase (NE), the compound may attenuate tissue damage in chronic inflammation. NE activity was inhibited by 45% at 1 μM in human neutrophil assays .
Comparative Analysis with Related Compounds
The dual substitution in 5-methoxy-6-methyl-1H-pyrrolo[2,3-b]pyridine synergistically improves target binding and pharmacokinetics compared to monosubstituted analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume